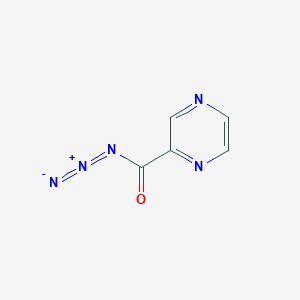
Pyrazine-2-carbonyl azide
Vue d'ensemble
Description
Pyrazine-2-carbonyl azide is an organic compound that belongs to the class of azides It is characterized by the presence of an azide group (-N₃) attached to the carbonyl carbon of a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-carbonyl azide typically involves the reaction of pyrazine-2-carboxylic acid with a suitable azidating agent. One common method is the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form pyrazine-2-carbonyl chloride, which is then treated with sodium azide to yield this compound . The reaction conditions usually involve the use of an inert solvent such as dichloromethane and are carried out at low temperatures to prevent decomposition of the azide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazine-2-carbonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: this compound can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Decomposition Reactions: Upon heating or exposure to UV light, this compound can decompose to release nitrogen gas and form reactive intermediates such as nitrenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the cycloaddition reactions under mild conditions.
Decomposition Reactions: Thermal or photolytic conditions are employed to induce decomposition.
Major Products:
Substitution Reactions: The major products are substituted pyrazine derivatives.
Cycloaddition Reactions: The major products are triazole derivatives.
Decomposition Reactions: The major products are nitrogen gas and nitrene intermediates.
Applications De Recherche Scientifique
Pyrazine-2-carbonyl azide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyrazine-2-carbonyl azide involves the release of nitrogen gas upon decomposition, leading to the formation of highly reactive nitrene intermediates . These nitrenes can insert into various chemical bonds, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the pyrazine ring.
Comparaison Avec Des Composés Similaires
Pyrazine-2-carboxylic acid: The parent compound from which pyrazine-2-carbonyl azide is derived.
Pyrazine-2-carbonyl chloride: An intermediate in the synthesis of this compound.
Phenazine: A related heterocyclic compound with a fused benzene ring.
Uniqueness: this compound is unique due to its azide functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from other pyrazine derivatives that lack the azide group and, consequently, the same level of reactivity.
Propriétés
IUPAC Name |
pyrazine-2-carbonyl azide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N5O/c6-10-9-5(11)4-3-7-1-2-8-4/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNGGCZBYFRNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-amino-2-(hydroxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B8005251.png)
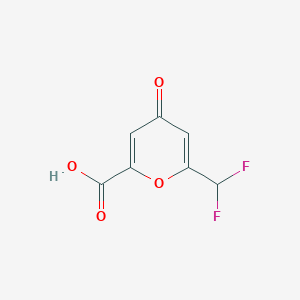

![5-Ethoxycarbonyl-4,5,6,7-tetrahydro-3-trifluoromethylpyrazolo-[4,3-C]-pyridine](/img/structure/B8005272.png)
![Methyl [6-methyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylate](/img/structure/B8005277.png)


![N-[6-(2-Furyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B8005289.png)
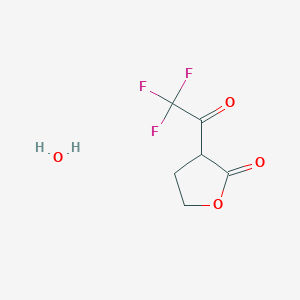
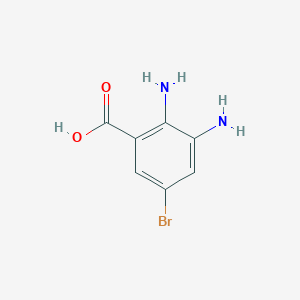

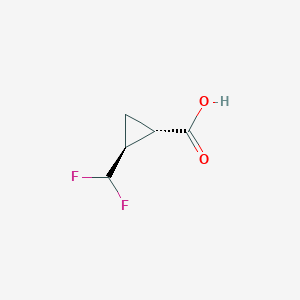
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine](/img/structure/B8005326.png)
